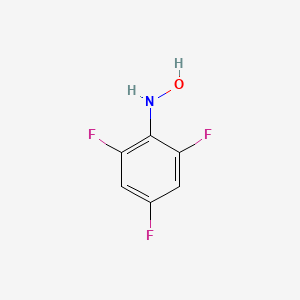
2,4,6-Trifluoro-N-hydroxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trifluoro-N-hydroxyaniline: is a fluorinated aromatic compound with the molecular formula C6H4F3NO It is characterized by the presence of three fluorine atoms attached to the benzene ring at the 2, 4, and 6 positions, and a hydroxylamine group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-N-hydroxyaniline typically involves the nitration of 2,4,6-trifluoroaniline followed by reduction. One common method is the reaction of 2,4,6-trifluoroaniline with nitric acid to form 2,4,6-trifluoronitrobenzene, which is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield this compound .
Industrial Production Methods: Large-scale production of this compound can be achieved through optimized reaction conditions and the use of continuous flow reactors. The industrial process may involve the use of catalysts to enhance the reaction rate and yield. The purification of the final product is typically carried out using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2,4,6-Trifluoro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
2,4,6-Trifluoro-N-hydroxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved efficacy and reduced side effects.
作用機序
The mechanism of action of 2,4,6-Trifluoro-N-hydroxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites and preventing substrate binding. It may also interact with nucleic acids and proteins, leading to changes in their structure and function. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, contributing to its biological activity .
類似化合物との比較
2,4,6-Trifluoroaniline: Similar structure but lacks the hydroxylamine group.
2,4,6-Trifluorophenol: Contains a hydroxyl group instead of a hydroxylamine group.
2,4,6-Trifluorobenzaldehyde: Contains an aldehyde group instead of a hydroxylamine group.
Uniqueness: 2,4,6-Trifluoro-N-hydroxyaniline is unique due to the presence of both fluorine atoms and a hydroxylamine group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
163734-00-7 |
|---|---|
分子式 |
C6H4F3NO |
分子量 |
163.10 g/mol |
IUPAC名 |
N-(2,4,6-trifluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H4F3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |
InChIキー |
OSVZCOCKZWZBMM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)NO)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


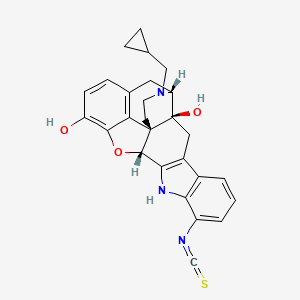
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
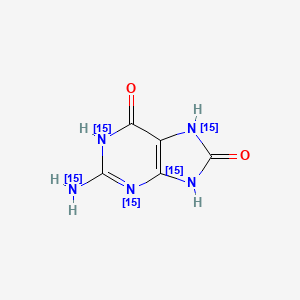

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
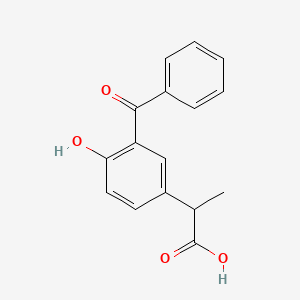
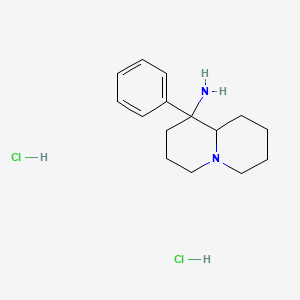
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
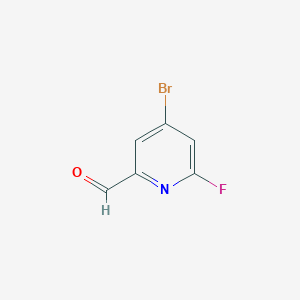
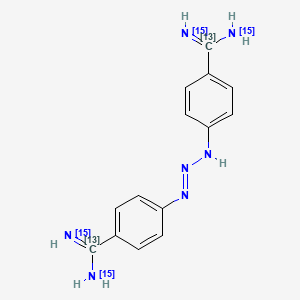
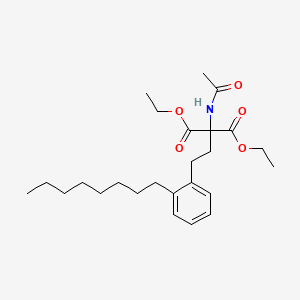
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
